molecular formula C18H18N6OS B12131656 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine

3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine

Cat. No.: B12131656
M. Wt: 366.4 g/mol
InChI Key: JGKDNWZDDLCBLU-UHFFFAOYSA-N
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Description

The compound 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine features a hybrid heterocyclic scaffold combining a benzoimidazole core linked via a methylsulfanyl bridge to a [1,2,4]triazole ring. The triazole moiety is substituted with a 4-ethoxyphenyl group at position 5 and an amine at position 2.

Properties

Molecular Formula

C18H18N6OS

Molecular Weight

366.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H18N6OS/c1-2-25-13-9-7-12(8-10-13)17-22-23-18(24(17)19)26-11-16-20-14-5-3-4-6-15(14)21-16/h3-10H,2,11,19H2,1H3,(H,20,21)

InChI Key

JGKDNWZDDLCBLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Preparation of 2-Mercapto-1H-benzimidazole

2-Mercapto-1H-benzimidazole serves as the sulfur nucleophile for sulfide bond formation. Its synthesis typically involves:

  • Cyclocondensation of 1,2-phenylenediamine with carbon disulfide under alkaline conditions:

    C6H4(NH2)2+CS2NaOHC7H6N2S+H2S\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{C}_7\text{H}_6\text{N}_2\text{S} + \text{H}_2\text{S}

    Yields exceed 80% when conducted in ethanol at reflux.

Functionalization with Chloromethyl Groups

To enable sulfide coupling, the benzimidazole must be equipped with a chloromethyl handle. This is achieved via:

  • Mannich reaction : Treating 2-mercaptobenzimidazole with formaldehyde and hydrochloric acid yields 2-(chloromethyl)-1H-benzimidazole:

    C7H6N2S+HCHO+HClC8H7ClN2S+H2O\text{C}_7\text{H}_6\text{N}_2\text{S} + \text{HCHO} + \text{HCl} \rightarrow \text{C}_8\text{H}_7\text{ClN}_2\text{S} + \text{H}_2\text{O}

    Reaction conditions: 65°C in toluene, 85% yield.

Construction of the Triazole Core

Thiosemicarbazide Route

The 5-(4-ethoxyphenyl)-triazol-4-amine moiety is synthesized through cyclization of a thiosemicarbazide intermediate:

  • Condensation : 4-Ethoxybenzaldehyde reacts with thiosemicarbazide in ethanol:

    C9H10O2+CH6N3SC10H12N3O2S\text{C}_9\text{H}_{10}\text{O}_2 + \text{CH}_6\text{N}_3\text{S} \rightarrow \text{C}_{10}\text{H}_{12}\text{N}_3\text{O}_2\text{S}
  • Cyclization : The thiosemicarbazone undergoes base-mediated ring closure to form the triazole:

    C10H12N3O2SNaOHC9H9N3O2+H2S\text{C}_{10}\text{H}_{12}\text{N}_3\text{O}_2\text{S} \xrightarrow{\text{NaOH}} \text{C}_9\text{H}_9\text{N}_3\text{O}_2 + \text{H}_2\text{S}

    Yields: 70–75%.

Hydrazide Cyclization

Alternative approaches utilize hydrazide intermediates derived from methyl 4-(5-cyano-1H-benzimidazol-2-yl)benzoate:

  • Hydrazinolysis : Reaction with hydrazine hydrate converts the ester to a hydrazide.

  • Triazole Formation : Treatment with phenyl isothiocyanate followed by cyclization yields the triazole scaffold.

Sulfide Bond Formation

The final step couples the chloromethyl-triazole with 2-mercaptobenzimidazole under basic conditions:

C10H9ClN4O+C7H6N2SNaOHC17H16N6O2S+NaCl\text{C}{10}\text{H}9\text{ClN}4\text{O} + \text{C}7\text{H}6\text{N}2\text{S} \xrightarrow{\text{NaOH}} \text{C}{17}\text{H}{16}\text{N}6\text{O}2\text{S} + \text{NaCl}

Optimized Conditions :

  • Solvent : Ethanol/water mixture

  • Temperature : 55°C

  • Base : 25% aqueous NaOH

  • Yield : 67.8–88%

Table 1 : Representative Yields for Sulfide Coupling

Chloromethyl SourceThiol ComponentYield (%)Reference
2-Chloromethyl-triazole2-Mercaptobenzimidazole88.0
2-Chloromethyl-pyridine2-Mercaptobenzimidazole80.0

Purification and Characterization

Crude products are purified via:

  • Recrystallization : Ethyl acetate/methanol mixtures remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the target compound.

Spectroscopic Data :

  • 1H NMR (DMSO-d6): δ 1.35 (t, 3H, -OCH2CH3), 4.12 (q, 2H, -OCH2-), 4.85 (s, 2H, -CH2S-), 6.90–8.10 (m, aromatic).

  • MS (ESI+) : m/z 397.1 [M+H]+.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Controlling substituent positions during cyclization remains critical. Electron-withdrawing groups (e.g., -CN) on the benzimidazole direct cyclization to the desired triazole position.

Stability of Chloromethyl Intermediates

Chloromethyl-triazoles are prone to hydrolysis. Anhydrous conditions and low temperatures (0–5°C) minimize decomposition.

Byproduct Formation

Competing reactions, such as over-alkylation or disulfide formation, are mitigated by stoichiometric control and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocycles
  • Target Compound : Combines a benzoimidazole and [1,2,4]triazole.
  • Analog 1 : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (): Replaces the triazole with an imidazole and introduces pyridinyloxy and trifluoromethyl groups.
  • Analog 2 : 3-(5-Chloro-2-methoxy-phenyl)-5-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-3H-[1,2,3]triazol-4-ylamine (): Substitutes the benzoimidazole with an oxadiazole and adds halogenated aryl groups.
Substituent Effects
  • 4-Ethoxyphenyl Group : Enhances lipophilicity compared to unsubstituted phenyl groups but is less electron-withdrawing than trifluoromethyl ().
  • Amine at Position 4 : Likely improves hydrogen-bonding capacity, similar to oxadiazole derivatives in , which show enzyme inhibition via active-site interactions.
Antimicrobial Potential
  • Analog 2 (): Inhibits Mycobacterium tuberculosis methionyl-tRNA synthetase (MetRS) with IC₅₀ = 148.5 µM and exhibits antibacterial activity at 2–20 mg/L. The triazole-amine motif may contribute to target binding.
Antifungal and Antitumoral Activity
  • Analog 3 : 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (): Demonstrates fungicidal and antitumoral activities, attributed to the triazole-sulfanyl group. The target compound’s methylsulfanyl bridge may mimic this functionality.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (high due to CF₃) ~2.8 (polar oxadiazole)
Solubility Moderate (ethoxy group) Low (CF₃ groups) High (polar substituents)
Hydrogen Bond Donors 1 (amine) 0 1 (amine)

Q & A

Q. Advanced

  • Molecular docking : Software like AutoDock Vina models binding poses in active sites (e.g., tubulin or topoisomerase II), with scoring functions (e.g., ΔG) prioritizing high-affinity conformers .
  • MD simulations : Assessing stability of ligand-receptor complexes over time (e.g., RMSD plots) .
  • Pharmacophore mapping : Identifying critical interaction motifs (e.g., hydrogen bonds with triazole N-atoms) .

How is crystallographic data utilized in structural analysis?

Q. Advanced

  • X-ray diffraction (XRD) : Resolves bond lengths (e.g., C-S at ~1.81 Å) and dihedral angles to validate synthetic accuracy .
  • Cambridge Structural Database (CSD) : Cross-referencing experimental data with known triazole derivatives to detect polymorphism or packing anomalies .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking of benzimidazole rings) influencing solubility and stability .

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